An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanamide
An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 3-Amino-2,2-dimethylpropanamide. It is a primary metabolite of the direct renin inhibitor Aliskiren (B1664508), a drug used in the management of hypertension. This document collates available data on its synthesis, characterization, and its role within the broader context of the renin-angiotensin-aldosterone system (RAAS). Detailed experimental protocols for its synthesis are provided, along with a summary of its known physicochemical properties. The guide also explores the signaling pathway of its parent compound, Aliskiren, to provide context for its biological relevance.
Chemical and Physical Properties
3-Amino-2,2-dimethylpropanamide, also known as 3-amino-2,2-dimethylpropionamide, is a small organic molecule that plays a significant role as a key intermediate in the synthesis of Aliskiren and is also one of its metabolites.[1] Its fundamental properties are summarized in the tables below for easy reference.
Identification
| Identifier | Value |
| IUPAC Name | 3-amino-2,2-dimethylpropanamide[1] |
| CAS Number | 324763-51-1[2][3] |
| Molecular Formula | C₅H₁₂N₂O[2][3] |
| SMILES | CC(C)(CN)C(=O)N[1] |
| InChIKey | HKQZJXVIXAPOPZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 116.16 g/mol [2][3] |
| Appearance | White to Off-White Solid[4] |
| Melting Point | 79-82°C[4] |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Soluble in DMSO and Methanol[4] |
| pKa | Data not available |
Spectroscopic Data
While specific, publicly available spectra for 3-Amino-2,2-dimethylpropanamide are limited, typical chemical shifts and fragmentation patterns for similar structures can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups, the methylene (B1212753) group adjacent to the amino group, the amino protons, and the amide protons. The gem-dimethyl groups would likely appear as a singlet, while the methylene and amino protons would exhibit characteristic splitting patterns depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon, the two equivalent methyl carbons, the methylene carbon, and the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon would be in the typical range for amides (170-185 ppm).[5]
Mass Spectrometry (MS)
The mass spectrum of 3-Amino-2,2-dimethylpropanamide would show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for amino amides involve cleavage of the C-C bond adjacent to the carbonyl group and loss of the amide group.[6][7]
Experimental Protocols
The synthesis of 3-Amino-2,2-dimethylpropanamide is crucial for its use as a building block in the pharmaceutical industry, particularly for the production of Aliskiren. Several patented methods describe its preparation. Below are detailed methodologies based on these findings.
Synthesis from Cyanoacetic Acid Derivatives
This industrial preparation method involves the methylation, amination, and reduction of cyanoacetic acid derivatives.[8]
Experimental Workflow:
Figure 1: Synthesis workflow from cyanoacetic acid.
Methodology:
-
Methylation: A suitable cyanoacetic acid derivative is methylated using a methylating agent in an appropriate solvent.
-
Amination: The methylated intermediate is then subjected to amination, typically using ammonia (B1221849), to introduce the amide functionality.
-
Reduction: The final step involves the reduction of the cyano group to an amino group. A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.[8]
Synthesis via Ammonolysis of a Protected Ester
This method involves the ammonolysis of a protected ester derivative.[9]
Experimental Workflow:
Figure 2: Synthesis workflow via ammonolysis.
Methodology:
-
Ammonolysis: A protected ester, such as a 3-tolysulfonyl methyl ester derivative, is refluxed with concentrated aqueous ammonia (typically 28%) for 5-8 hours.[9]
-
Work-up: After cooling, the reaction mixture is extracted with a suitable organic solvent and concentrated to yield 3-Amino-2,2-dimethylpropanamide.[9]
Biological Activity and Signaling Pathways
The primary known biological role of 3-Amino-2,2-dimethylpropanamide is as a metabolite of Aliskiren.[1] Aliskiren is a potent and selective inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[10][11][12]
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.
Signaling Pathway:
Figure 3: The Renin-Angiotensin-Aldosterone System and the role of Aliskiren.
As a metabolite, 3-Amino-2,2-dimethylpropanamide is a product of the biotransformation of Aliskiren in the body. While Aliskiren directly inhibits renin, the specific biological activity of 3-Amino-2,2-dimethylpropanamide itself has not been extensively studied. It is generally considered to be a less active or inactive metabolite.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-Amino-2,2-dimethylpropanamide is classified as causing serious eye damage.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be observed when handling this compound.
Conclusion
3-Amino-2,2-dimethylpropanamide is a molecule of significant interest to the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of the antihypertensive drug Aliskiren and as one of its main metabolites. This guide has provided a consolidated source of its chemical and physical properties, along with detailed synthetic protocols. While its direct biological activity appears to be limited, its connection to the potent renin inhibitor Aliskiren underscores its importance in drug development and metabolic studies. Further research into the independent pharmacological profile of this compound could be a potential area for future investigation.
References
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- 6. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]
- 9. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]
- 10. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
